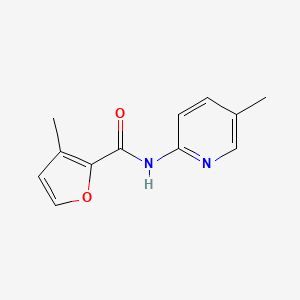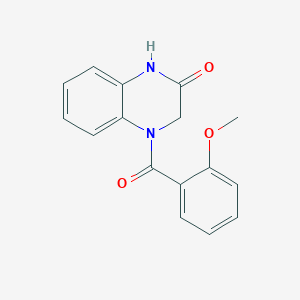
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as PF-06463922, and it is a small molecule inhibitor of the protein kinase, MAP4K4. MAP4K4 is a protein that is involved in the regulation of inflammation, and it has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide involves the inhibition of MAP4K4, a protein kinase that is involved in the regulation of inflammation. By inhibiting MAP4K4, the compound reduces the production of pro-inflammatory cytokines and chemokines, which are implicated in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide have been studied in vitro and in vivo. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in macrophages and other immune cells. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, the compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide in lab experiments is its specificity for MAP4K4. The compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of MAP4K4 in disease pathogenesis. However, one limitation of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide. One direction is to investigate its potential therapeutic use in the treatment of cancer, diabetes, and cardiovascular disease. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of MAP4K4, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide involves several steps. The first step is the reaction of 5-methyl-2-pyridinemethanol with 2-furoic acid in the presence of a coupling reagent, such as EDCI or DCC, to form the corresponding ester. The ester is then converted to the carboxamide by reaction with ammonia or an amine, such as methylamine or ethylamine. The final product is obtained by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of cardiovascular disease and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(13-7-8)14-12(15)11-9(2)5-6-16-11/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYMHRANKSPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)

![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)
![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)

![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)

![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)
